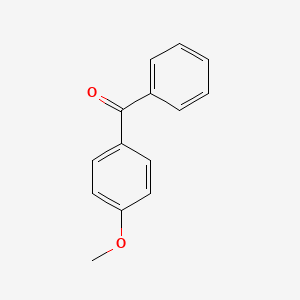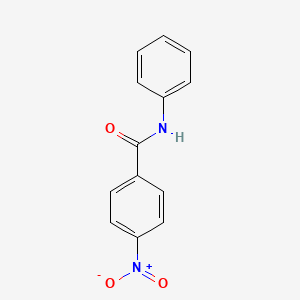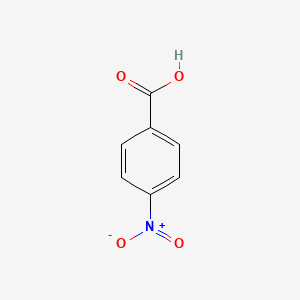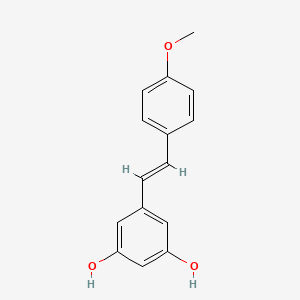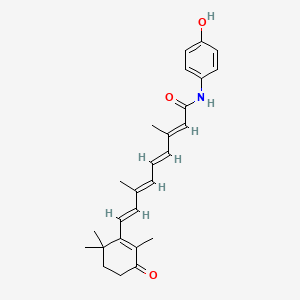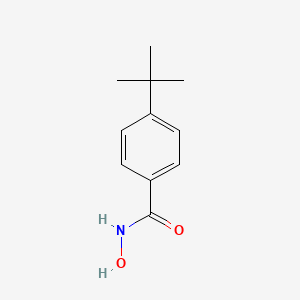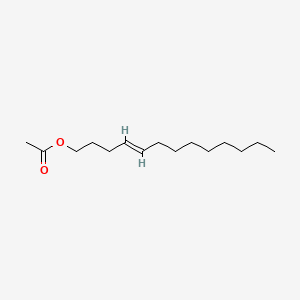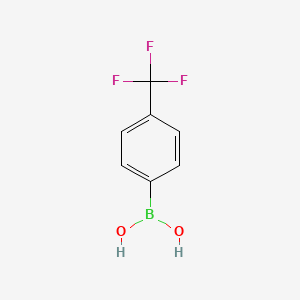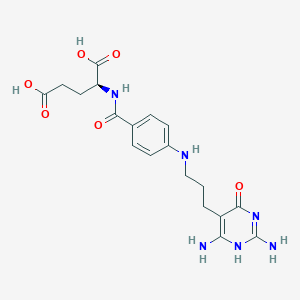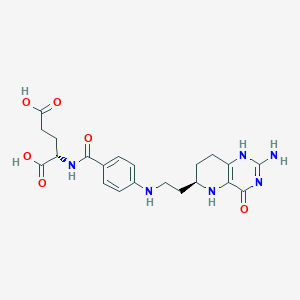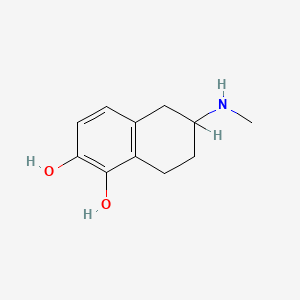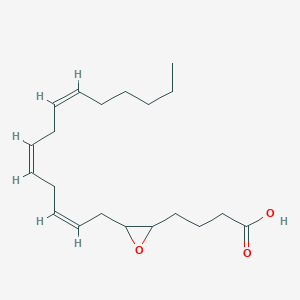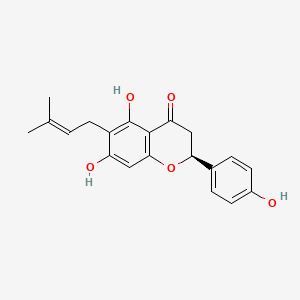
6-异戊烯基柚皮素
描述
(2S)-6-异戊烯基柚皮素是一种异戊烯基化黄酮类化合物,是存在于多种植物中的次生代谢产物。它以其显著的生物活性而闻名,包括抗炎、抗氧化和抗癌特性。该化合物因其存在于啤酒酿造中使用的啤酒花(蛇麻草)中而尤为突出,并且一直被研究其潜在的健康益处。
科学研究应用
化学: 它用作合成其他生物活性黄酮类化合物的先驱。
生物学: 它已被证明可以调节各种生物途径,包括参与炎症和氧化应激的途径。
医学: 其抗癌特性已在各种癌细胞系中得到探索,显示出作为治疗剂的潜力。
作用机制
(2S)-6-异戊烯基柚皮素的作用机制涉及它与各种分子靶点和途径的相互作用:
抗氧化活性: 它清除自由基并上调抗氧化酶。
抗炎活性: 它抑制促炎细胞因子和酶(如环氧合酶-2 (COX-2))的产生。
生化分析
Biochemical Properties
6-Prenylnaringenin interacts with various enzymes and proteins. A novel prenyltransferase gene from Streptomyces sp. NT11, expressed in Escherichia coli, showed high selectivity to prenylate naringenin at C-6 to generate 6-prenylnaringenin . The optimal activity was observed at pH 6.0 and 55 °C .
Cellular Effects
6-Prenylnaringenin exhibits significant cellular effects. It has been found to exert antitumor activity on melanoma cells by inhibiting cellular histone deacetylases (HDACs) . Moreover, it mediates a prominent, dose-dependent reduction of cellular proliferation and viability of SK-MEL-28 and BLM melanoma cells .
Molecular Mechanism
The molecular mechanism of 6-Prenylnaringenin involves the activation of the aryl hydrocarbon receptor (AhR) and induction of CYP1A1 . This activation leads to the attenuation of epigenetic inhibition of CYP1A1 through degradation of ERα, ultimately increasing 2-hydroxylated estrogens .
Temporal Effects in Laboratory Settings
It has been reported that 6-Prenylnaringenin production reached the highest yield of 69.9 mg/L with average productivity of 4.0 mg/L/h after 16 h incubation .
Metabolic Pathways
6-Prenylnaringenin is involved in the shikimate-acetate and isoprenoid pathways . It is a hybrid product composed of a flavonoid core attached to a 5-carbon (dimethylallyl) prenyl group derived from isoprenoid metabolism .
Subcellular Localization
It is known that the prenyl group can induce conformational changes in the receptor by binding of ligands , which may influence its subcellular localization.
准备方法
合成路线和反应条件
(2S)-6-异戊烯基柚皮素的合成通常涉及柚皮素(一种黄酮类前体)的异戊烯基化。一种常见的方法包括在碳酸钾等碱的存在下使用异戊烯基溴。反应通常在二甲基甲酰胺(DMF)等有机溶剂中进行,回流条件下。然后,使用色谱技术纯化产物。
工业生产方法
(2S)-6-异戊烯基柚皮素的工业生产可以通过生物技术方法实现,例如使用基因工程酵母菌株。例如,酿酒酵母可以进行基因改造以增强柚皮素的产生,然后异戊烯基化形成(2S)-6-异戊烯基柚皮素。 这种方法的优势在于其可持续性和可扩展性 .
化学反应分析
反应类型
(2S)-6-异戊烯基柚皮素经历各种化学反应,包括:
氧化: 它可以被氧化形成醌类和其他氧化衍生物。
还原: 还原反应可以将其转化为二氢衍生物。
取代: 它可以发生亲核取代反应,特别是在异戊烯基上。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 硼氢化钠和氢化铝锂是典型的还原剂。
取代: 硫醇和胺等亲核试剂可用于取代反应。
主要产物
从这些反应中形成的主要产物包括(2S)-6-异戊烯基柚皮素的各种氧化、还原和取代衍生物,每个都具有不同的生物活性。
相似化合物的比较
类似化合物
柚皮素: (2S)-6-异戊烯基柚皮素的非异戊烯基化前体。
蛇麻素: 另一种存在于啤酒花中的异戊烯基化黄酮类化合物,具有类似的生物活性。
8-异戊烯基柚皮素: 一种具有强效雌激素活性的结构异构体。
独特性
(2S)-6-异戊烯基柚皮素因其独特的异戊烯基化模式而独一无二,与非异戊烯基化对应物柚皮素相比,它增强了其生物活性。 它独特的结构也使其能够与不同的分子靶点相互作用,使其成为各种应用中的一种有价值的化合物 .
属性
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-18-19(20(14)24)16(23)10-17(25-18)12-4-6-13(21)7-5-12/h3-7,9,17,21-22,24H,8,10H2,1-2H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWNASRGLKJRJJ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218409 | |
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methyl-2-butenyl)-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68236-13-5 | |
| Record name | 6-Prenylnaringenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68236-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Prenylnaringenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068236135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methyl-2-butenyl)-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-PRENYLNARINGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7342WYG80Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


